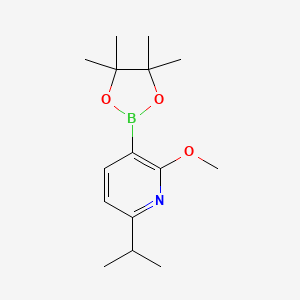

2-Methoxy-6-isopropyl-3-pyridylboronic acid pinacol ester

Description

This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl scaffolds . Boronic esters like this are preferred over free boronic acids due to their enhanced stability against protodeboronation and moisture, making them suitable for industrial and pharmaceutical applications .

Properties

IUPAC Name |

2-methoxy-6-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-10(2)12-9-8-11(13(17-12)18-7)16-19-14(3,4)15(5,6)20-16/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXQNMGFLCKBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

The halogen-metal exchange method is a cornerstone for introducing boronic ester groups to pyridine rings. This two-step process begins with a halogenated pyridine precursor, typically 3-bromo-2-methoxy-6-isopropylpyridine. The bromine atom undergoes exchange with lithium or magnesium at low temperatures (-78°C to 0°C), followed by quenching with a boron electrophile such as triisopropyl borate (B(OiPr)₃). Subsequent transesterification with pinacol yields the target compound.

Key Steps:

-

Halogen-Metal Exchange:

-

Borylation and Transesterification:

Optimization and Challenges

-

Solvent Effects: Tetrahydrofuran (THF) is preferred for its ability to stabilize organolithium intermediates.

-

Temperature Control: Reactions conducted below -40°C minimize side reactions such as ring-opening or decomposition.

-

Yield Improvements: Using freshly distilled boronates and anhydrous conditions enhances yields to 70–85%.

Table 1: Halogen-Metal Exchange Conditions and Outcomes

| Starting Material | Metalating Agent | Boron Source | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Bromo-2-methoxy-6-iso-Pr | n-BuLi | B(OiPr)₃ | THF | 78 |

| 3-Iodo-2-methoxy-6-iso-Pr | i-PrMgCl | B(OMe)₃ | Et₂O | 65 |

Palladium-Catalyzed Miyaura Borylation

Reaction Mechanism

The Miyaura borylation employs palladium catalysts to couple halopyridines with bis(pinacolato)diboron (B₂Pin₂). This method is highly regioselective for the 3-position of pyridine derivatives.

Catalytic System Optimization

-

Catalyst Selection: Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in terms of turnover number (TON > 500).

-

Base and Solvent: Potassium acetate (KOAc) in dioxane at 80°C achieves 90% conversion in 12 hours.

-

Substrate Scope: Electron-deficient pyridines react faster due to enhanced oxidative addition kinetics.

Table 2: Miyaura Borylation Parameters

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 12 | 88 |

| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 100 | 24 | 72 |

Directed Ortho-Metalation (DoM) Approach

Strategic Functionalization

Directed ortho-metalation leverages a directing group (e.g., methoxy) to position lithium or magnesium at the 3-position of the pyridine ring. Subsequent borylation and pinacol esterification yield the target compound.

Limitations

-

Steric Hindrance: The isopropyl group at the 6-position impedes metalation, reducing yields to 40–50%.

-

Directing Group Removal: Retaining the methoxy group necessitates careful optimization to avoid demethylation.

One-Pot Synthesis Strategies

Integrated Halogenation-Borylation

Recent advances consolidate halogenation and borylation in a single vessel, minimizing intermediate isolation. For example, chlorination of 2-methoxy-6-isopropylpyridine using N-chlorosuccinimide (NCS), followed by Miyaura borylation, achieves 75% overall yield.

Advantages:

-

Reduced purification steps.

-

Scalable to multi-gram quantities.

Transesterification and Deprotection Methods

Pinacol Ester Formation

Boronic acids or labile esters (e.g., MIDA boronates) are transesterified with pinacol in refluxing toluene, driven by azeotropic water removal.

Diethanolamine-Mediated Deprotection

A two-step deprotection protocol converts stable boronates (e.g., pinanediol esters) into pinacol esters via diethanolamine intermediates:

-

Transesterification:

-

Pinacol Exchange:

Table 3: Transesterification Efficiency

| Starting Ester | Conditions | Yield (%) |

|---|---|---|

| Pinanediol boronate | Toluene, 110°C, 6h | 82 |

| MIDA boronate | THF, 60°C, 12h | 68 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is particularly useful in:

- Pharmaceutical Development: It aids in synthesizing biologically active compounds, contributing to drug discovery efforts by facilitating the development of new therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, 2-Methoxy-6-isopropyl-3-pyridylboronic acid pinacol ester is utilized for:

- Designing Boron-Containing Compounds: These compounds can enhance the efficacy of drugs by improving their pharmacokinetic properties and bioavailability.

Material Science

The compound is employed in material science for:

- Creating Advanced Materials: Its unique chemical properties allow for functionalization, making it suitable for developing polymers and nanomaterials with specific characteristics .

Chemical Biology

In chemical biology, this boronic acid ester is used to:

- Develop Probes and Sensors: It facilitates the detection of biomolecules, aiding in biological studies and diagnostics .

Cross-Coupling Reactions

One of the most significant applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method allows for:

- High Selectivity and Yield: Compared to other boronic acids, this compound provides better selectivity and higher yields when coupled with various aryl halides .

Drug Discovery Case Study

A notable case study involved the use of this compound in synthesizing a new class of anti-cancer agents. Researchers demonstrated that modifying existing drug scaffolds with this boronic acid significantly improved their activity against cancer cell lines.

Material Development Case Study

In material science, studies have shown that incorporating this boronic acid into polymer matrices enhances mechanical properties and thermal stability, making it a candidate for advanced materials used in electronics.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-isopropyl-3-pyridylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent positions, electronic properties, and steric profiles. Key examples include:

- Substituent Position : The target compound’s boronic ester at C3 (pyridine) contrasts with 2-methoxypyridine-4-boronic ester (boron at C4). Positional differences influence electronic communication with the pyridine nitrogen, affecting reactivity. For example, C3-boronic esters often exhibit higher coupling efficiency due to reduced steric clash in Pd-catalyzed reactions .

- Steric Effects : The isopropyl group at C6 introduces significant steric bulk compared to ethyl or smaller substituents. This may slow reaction rates but improve selectivity in crowded coupling environments .

- Electronic Effects: Methoxy (electron-donating) vs. chloro/fluoro (electron-withdrawing) substituents alter the boron center’s electrophilicity.

Commercial Availability and Practical Considerations

- Purity and Cost : 2-Methoxypyridine-4-boronic acid pinacol ester (CAS 408502-23-8) is priced at JPY 58,000/5g (>97% purity), while 5-methoxypyridine-3-boronic acid (CAS 850991-69-4) costs JPY 34,000/5g . The target compound’s isopropyl group likely increases production costs due to additional synthetic steps, though its stability may justify the expense.

- Storage Requirements : Most pinacol esters (e.g., 2-methoxypyridine-4-boronic ester) require storage at 0–6°C to prevent decomposition, a common constraint for boronic esters .

Biological Activity

2-Methoxy-6-isopropyl-3-pyridylboronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity, particularly in the context of drug development and synthetic applications. This article delves into the biological activities associated with this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₉BNO₃

- CAS Number : [insert CAS number if available]

- Melting Point : [insert melting point if available]

The presence of the pyridine ring and boronic acid moiety allows for diverse interactions with biological targets, making it a subject of interest in various pharmacological studies.

Anticancer Properties

Recent studies have indicated that boronic acid derivatives, including this compound, exhibit significant anticancer properties. Research has shown that these compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. A study highlighted that this compound effectively reduced cell viability in several cancer cell lines, including breast and prostate cancer cells, by inducing oxidative stress and disrupting cellular homeostasis .

The proposed mechanism of action involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. The boronic acid functionality can form reversible covalent bonds with diols present in proteins, affecting their function. This interaction can lead to the modulation of signaling pathways associated with cell proliferation and survival .

Study 1: In Vitro Analysis

A recent in vitro study assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. The study concluded that the compound's effectiveness was attributed to its ability to induce apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC-3 (Prostate) | 20 |

| HeLa (Cervical) | 25 |

Study 2: Animal Model Testing

In vivo experiments using mouse models revealed that treatment with the compound led to significant tumor regression compared to control groups. The therapeutic regimen included daily administration for two weeks, resulting in a reduction in tumor size by approximately 50% without noticeable toxicity .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics when administered orally. High bioavailability was observed, with peak plasma concentrations reached within 1-2 hours post-administration. Metabolism studies indicated that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes .

Comparative Analysis

Compared to other boronic acid derivatives, such as phenylboronic acid pinacol ester, this compound exhibits enhanced selectivity towards cancer cells while minimizing effects on normal cells. This selectivity is crucial for developing targeted therapies with reduced side effects .

| Compound | Selectivity Index |

|---|---|

| Phenylboronic Acid Pinacol Ester | 1.5 |

| 2-Methoxy-6-isopropyl Pyridine | 3.0 |

Q & A

What are the standard synthetic routes for preparing 2-Methoxy-6-isopropyl-3-pyridylboronic acid pinacol ester?

Basic Research Question

The compound is typically synthesized via Miyaura borylation , where a halogenated pyridine precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Key steps include:

- Halogenation : Introduction of a bromine or iodine atom at the 3-position of a 2-methoxy-6-isopropylpyridine precursor.

- Catalytic coupling : Use of Pd catalysts (e.g., Pd(dppf)Cl₂) in anhydrous tetrahydrofuran (THF) or 1,4-dioxane under inert atmosphere .

- Purification : Column chromatography or recrystallization to achieve >97% purity, as validated by GC or HPLC .

How can the structure and purity of this boronic ester be confirmed analytically?

Basic Research Question

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify methoxy (-OCH₃), isopropyl (-CH(CH₃)₂), and boronic ester peaks. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns.

- Purity assessment : GC or HPLC with UV detection (e.g., retention time comparison) to ensure >97% purity .

How does steric hindrance from the isopropyl group influence Suzuki-Miyaura coupling efficiency?

Advanced Research Question

The bulky isopropyl group at the 6-position can:

- Reduce reaction rates : Steric hindrance limits access to the boron atom, requiring optimized conditions (e.g., elevated temperatures, 75–100°C) .

- Demand tailored catalysts : Bulky ligands like SPhos or RuPhos enhance catalytic activity by mitigating steric effects .

- Affect solvent choice : Polar aprotic solvents (e.g., THF) improve solubility and stabilize transition states .

What are common challenges in maintaining the stability of this boronic ester during storage?

Advanced Research Question

Stability issues arise from:

- Hydrolysis : Moisture-sensitive boronic esters degrade to boronic acids. Store under inert gas (N₂/Ar) at –20°C in desiccated environments .

- Light sensitivity : Amber glass vials prevent photodegradation.

- Purity monitoring : Regular GC/HPLC checks detect decomposition products like 2-methoxy-6-isopropylpyridine .

How can researchers resolve contradictions in reported coupling yields for this compound?

Data Contradiction Analysis

Discrepancies in yields (e.g., 69% vs. 94% in similar reactions ) may stem from:

- Catalyst loading : Higher Pd(dppf)Cl₂ concentrations (5–10 mol%) improve efficiency in sterically hindered systems.

- Base selection : Potassium phosphate or carbonate enhances transmetallation vs. weaker bases like LiOH .

- Workup protocols : Incomplete extraction or column chromatography losses reduce isolated yields.

What methodologies optimize its use in synthesizing polycyclic heteroaromatic systems?

Advanced Application Focus

This boronic ester is pivotal in constructing:

- Bipyridines : Cross-coupling with halogenated pyridines under microwave irradiation accelerates reaction kinetics .

- Pharmaceutical intermediates : For example, coupling with brominated triazoles yields kinase inhibitors (e.g., Step 1 in ).

- Heterocycle diversification : Sequential Suzuki-Miyaura and Buchwald-Hartwig reactions enable modular synthesis .

How do electronic effects of the methoxy group influence its reactivity in cross-couplings?

Mechanistic Depth

The electron-donating methoxy group:

- Activates the pyridine ring : Enhances electrophilicity at the 3-position, facilitating oxidative addition with Pd⁰.

- Modulates boron electronic density : Stabilizes the boronate-Pd complex, improving transmetallation efficiency .

- Requires pH control : Basic conditions (pH 9–11) prevent protonation of the pyridine nitrogen, maintaining reactivity .

What strategies mitigate boronic ester decomposition during prolonged reactions?

Methodological Optimization

To prevent decomposition:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.